molecular formula C10H14N4O B1527100 N-(Pyridin-3-yl)piperazine-1-carboxamide CAS No. 295341-46-7

N-(Pyridin-3-yl)piperazine-1-carboxamide

Cat. No.: B1527100
CAS No.: 295341-46-7
M. Wt: 206.24 g/mol
InChI Key: XXDQBBKYUFLWET-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “N-(Pyridin-3-yl)piperazine-1-carboxamide”. For instance, one paper discusses the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Another paper discusses the synthesis of a series of N- (piperidin-3-yl)-N- (pyridin-2-yl)piperidine/piperazine-1-carboxamides .

Scientific Research Applications

1. Synthesis and Pharmacological Applications

N-(Pyridin-3-yl)piperazine-1-carboxamide and its derivatives have been explored for their potential in synthesizing pharmacologically active compounds. For instance, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride has been investigated as a novel Rho kinase inhibitor, which may be useful for treating central nervous system disorders (Wei et al., 2016). Additionally, the discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule PCSK9 mRNA translation inhibitors showcases the compound's potential in the development of novel therapies (Londregan et al., 2018).

2. Antimicrobial and Antitubercular Activity

Research has demonstrated the potential of this compound derivatives in antimicrobial applications. The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains (Lv et al., 2017). Moreover, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been identified as promising anti-tubercular agents (Srinivasarao et al., 2020).

3. Cancer Research and Treatment

In cancer research, this compound derivatives have shown potential. For example, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have provided insights into their application in treating certain cancer types (Norman et al., 1996). The study of inhibitors of farnesyl protein transferase, which includes derivatives of this compound, has revealed their potential in targeting specific pathways in cancer cells (Mallams et al., 1998).

4. Neurological Research

The compound and its derivatives have also found applications in neurological research. For instance, the identification of 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent glycine transporter 1 inhibitor suggests its potential in neurological disorders (Yamamoto et al., 2016).

Biochemical Analysis

Biochemical Properties

N-(Pyridin-3-yl)piperazine-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction with CDK2 inhibits its activity, leading to cell cycle arrest. Additionally, this compound has been found to bind to histamine H3 receptors and sigma-1 receptors, exhibiting antagonistic properties .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting CDK2, it can induce cell cycle arrest, leading to reduced cell proliferation . This compound also modulates histamine H3 receptor activity, impacting neurotransmitter release and neuronal signaling . Furthermore, its interaction with sigma-1 receptors can influence cellular stress responses and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It inhibits CDK2 by binding to its active site, preventing substrate phosphorylation and subsequent cell cycle progression . Additionally, as a histamine H3 receptor antagonist, it blocks the receptor’s activity, reducing histamine-mediated signaling . The compound’s interaction with sigma-1 receptors involves binding to the receptor’s ligand-binding domain, modulating its activity and downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure may lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent effects on cellular function, including sustained inhibition of cell proliferation and modulation of receptor activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These enzymes catalyze the oxidation and subsequent conjugation of the compound, facilitating its excretion. The compound’s metabolism can influence its bioavailability and pharmacokinetics, affecting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and intracellular localization . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size. It can accumulate in specific tissues, including the liver and brain, where it exerts its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its subcellular distribution and stability. Additionally, targeting signals within the compound’s structure may direct it to specific compartments or organelles, further modulating its activity.

Properties

IUPAC Name

N-pyridin-3-ylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c15-10(14-6-4-11-5-7-14)13-9-2-1-3-12-8-9/h1-3,8,11H,4-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQBBKYUFLWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.